5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline
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Overview
Description
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is a nitrogen-containing heterocyclic compound. This compound belongs to the quinazoline family, which is known for its broad spectrum of pharmacological activities. Quinazolines are attractive targets for medicinal chemists due to their bioactive properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been found to act on various targets, including metabotropic glutamate receptors 2 and 3 (mglu2 and mglu3) as negative allosteric modulators .
Mode of Action
For instance, some quinazoline derivatives act as negative allosteric modulators, which means they bind to a site on the receptor different from the active site, leading to a decrease in the receptor’s activity .
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Result of Action
Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline are largely derived from its quinazoline core. Quinazolines have several reactive sites, such as the N atoms in the 4- and 10-positions, the C-9 carbonyl or methylene, the α-carbon atom, and the benzene C-5 and C-7 atoms
Molecular Mechanism
Given its quinazoline core, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinazoline derivatives have been implicated in cholesterol biosynthesis and metabolism, and the mevalonate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline typically involves transition-metal-catalyzed reactions. One common method is the [5 + 1] annulation strategy, which uses a Rh(III) catalyst to form the quinazoline scaffold . Another approach involves the use of cyclopropenones as reaction partners, with ring-strain release driving the reaction .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale transition-metal-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents targeting the nitrogen atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl peroxybenzoate (TBPB) for oxidative cross-coupling and various ethers for alkylation reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: Used in combination therapy for breast cancer, targeting both EGFR and HER2 receptors.
Uniqueness
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is unique due to its specific tert-butoxy and methyl substitutions, which may confer distinct pharmacological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxy]pyrazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-9-13-16-14(19-15(2,3)4)11-7-5-6-8-12(11)18(13)17-10/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYZQFSLSQCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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